molecular formula C11H5F6N3O2 B176745 1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole CAS No. 123066-63-7

1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole

Cat. No. B176745
M. Wt: 325.17 g/mol
InChI Key: XEFXXMHTSAVUEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions involving nitrophenyl and trifluoromethyl precursors . For example, one method involves the reduction of an aqueous-alcoholic solution of 4-nitrotoluene using zinc dust and ammonium chloride .

Scientific Research Applications

Experimental and Theoretical Investigations

1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole and similar compounds have been extensively studied for their structural and molecular properties. For instance, Evecen et al. (2016) investigated a related pyrazole compound through X-ray diffraction, IR, NMR, and density functional methods, highlighting its molecular geometry and vibrational frequencies, which are crucial for understanding the compound's behavior in various applications (Evecen et al., 2016).

Synthesis and Structural Analysis

In the field of synthesis, researchers have developed methods for creating pyrazole-based compounds with varying structures and properties. Mishra et al. (2014) synthesized pyrazole-based complexes of cobalt (II) and characterized them using methods like X-ray diffraction, indicating the versatility of pyrazole compounds in synthesizing complex materials (Mishra et al., 2014).

Applications in Corrosion Inhibition

Pyrazole derivatives have also shown promise in corrosion inhibition, particularly in the petroleum industry. Singh et al. (2020) explored the synthesis of pyrazole derivatives and their effectiveness in mitigating steel corrosion in acidic environments, showcasing the practical applications of these compounds in industrial settings (Singh et al., 2020).

Lithium-Ion Battery Technology

The role of pyrazole derivatives in lithium-ion battery technology has been explored, with specific focus on how these compounds can enhance the performance and longevity of batteries. For example, a study by von Aspern et al. (2020) on methylated pyrazole derivatives highlights their potential in improving the cycling performance of lithium-ion batteries (von Aspern et al., 2020).

Safety And Hazards

Based on similar compounds, this compound may cause severe skin burns and eye damage. It may also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N3O2/c12-10(13,14)8-5-9(11(15,16)17)19(18-8)6-1-3-7(4-2-6)20(21)22/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXXMHTSAVUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Obermayer, TN Glasnov… - The Journal of organic …, 2011 - ACS Publications
A series of 4-(pyrazol-1-yl)carboxanilides active as inhibitors of canonical transient receptor potential channels were synthesized in an efficient three-step protocol using controlled …
Number of citations: 81 pubs.acs.org
B Riva, A Griglio, M Serafini… - Journal of medicinal …, 2018 - ACS Publications
In recent years, channels that mediate store-operated calcium entry (SOCE, ie, the ability of cells to sense a decrease in endoplasmic reticulum luminal calcium and induce calcium …
Number of citations: 28 pubs.acs.org

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